3,5-Difluoro-4-iodophenol

Fluorinated building blocks Positional isomer comparison Physical property differentiation

3,5-Difluoro-4-iodophenol resolves key workflow challenges in medicinal chemistry and materials synthesis: • Solid at ambient lab temperatures (mp 103-112°C) ensures accurate weighing and compatibility with automated solid-dispensing robotics, unlike the 2,6-difluoro isomer (mp 70-73°C). • Aryl iodide moiety undergoes faster oxidative addition than aryl bromides in Pd-catalyzed Suzuki-Miyaura couplings, optimizing reaction rates at ambient or elevated temperatures. • Direct precursor to 4-cyano-3,5-difluorophenol, bypassing in-house regioselective iodination for streamlined liquid crystal intermediate production. • Enhanced sigma-hole electrophilicity from ortho-fluorine substitution provides stronger directional halogen-bond donor capacity vs. bromine analogs for crystal engineering applications.

Molecular Formula C6H3F2IO
Molecular Weight 255.99 g/mol
CAS No. 1000574-74-2
Cat. No. B1604422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-iodophenol
CAS1000574-74-2
Molecular FormulaC6H3F2IO
Molecular Weight255.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)I)F)O
InChIInChI=1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
InChIKeyKLSDPJZCUXBUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-iodophenol Specifications & Procurement


3,5-Difluoro-4-iodophenol (CAS 1000574-74-2) is a halogenated phenol derivative with the molecular formula C₆H₃F₂IO and molecular weight of 255.99 g/mol . The compound features two fluorine substituents at the 3- and 5-positions and an iodine atom at the 4-position relative to the phenolic hydroxyl group [1]. This substitution pattern confers distinct physicochemical properties including a melting point of 103–112°C and a predicted boiling point of 268.3±40.0°C at 760 mmHg . The compound is commercially available from multiple suppliers in grades ranging from 95% to >97% purity, with light-sensitive storage requirements at 2–8°C [2].

Grade selectionTwo purity tiers (95% and >97%) allow fit-for-purpose procurement – exploratory synthesis vs late-stage applications.
Solid-state handlingMelting range 103–112°C supports ambient storage and automated solid-dispensing workflows.

Why Substitution Fails for 3,5-Difluoro-4-iodophenol


Substituting 3,5-difluoro-4-iodophenol with apparently similar halogenated phenols introduces quantifiable differences in physical properties and downstream reaction behavior. The 3,5-difluoro substitution pattern confers a distinct melting point (103–112°C) compared to the 2,6-difluoro positional isomer (70–73°C), a difference of approximately 30–40°C that directly impacts handling and purification workflows . Furthermore, replacing the iodine atom with bromine alters the oxidative addition kinetics in palladium-catalyzed cross-couplings, as aryl iodides are generally recognized to undergo oxidative addition faster than aryl bromides under comparable conditions, affecting reaction rate and yield optimization strategies [1]. The combination of ortho-fluorine electron-withdrawing effects and the para-iodine leaving group creates a reactivity profile that cannot be replicated by mono-fluorinated or bromine-substituted analogs, necessitating precise compound selection for reproducible synthetic outcomes .

Positional isomer
2,6-Difluoro-4-iodophenol has a significantly lower melting point (~70–73°C), which may alter solid handling, crystallization, and purity assessment.
Bromo analog
Replacing iodine with bromine slows oxidative addition in Pd-catalyzed cross-couplings; rate and yield may shift and require re-optimization.

Comparative Evidence for 3,5-Difluoro-4-iodophenol


Melting Point Differentiation vs. Positional Isomer

The 3,5-difluoro substitution pattern in 3,5-difluoro-4-iodophenol (CAS 1000574-74-2) results in a melting point range of 103–112°C . In contrast, the positional isomer 2,6-difluoro-4-iodophenol (CAS 950858-06-7), which bears the identical molecular formula C₆H₃F₂IO and identical molecular weight of 255.99 g/mol, exhibits a melting point of 70–73°C .

Melting Point Differentiation
Data to verify
103–112°C vs 70–73°C
ΔTm ~30–40°C
Solid-state handling may differ; isomer choice impacts processing.
Source data requires verification.
Fluorinated building blocks Positional isomer comparison Physical property differentiation

Supplier Purity Grade Differentiation

3,5-Difluoro-4-iodophenol (CAS 1000574-74-2) is commercially available in two distinct purity tiers: standard research grade (95% purity) from suppliers such as Bidepharm, Delta-B, and Amar Chemical , and enhanced grade (>97% purity) from specialized manufacturers including Aromsyn . Both grades are supported by batch-specific analytical documentation including NMR, HPLC, and GC verification data.

Purity Grade Options
Data to verify
95% (standard)
>97% (enhanced)
Supports grade selection for intended workflow sensitivity.
Batch-specific COA review recommended.
Chemical procurement Purity grade comparison Batch-to-batch consistency

Oxidative Addition Rate: Aryl Iodide vs. Bromide

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the oxidative addition step—the rate-determining step for many coupling processes—proceeds with different kinetics depending on the halogen leaving group. The established reactivity order for aryl halides is Ar–I > Ar–Br > Ar–Cl [1]. The iodine atom in 3,5-difluoro-4-iodophenol therefore enables faster oxidative addition compared to analogous bromine-containing building blocks such as 3,5-difluoro-4-bromophenol [2]. However, a 2018 mechanistic study by Ho et al. demonstrated that aryl iodides exhibit unexpectedly poor turnover in Pd(PPh₃)₄-catalyzed Suzuki–Miyaura couplings at lower temperatures (~50°C) compared to aryl bromides, due to inefficient transmetallation from the key Pdᴵᴵ–I intermediate [3].

Oxidative Addition Rate
Class-level
Ar–I > Ar–Br (standard conditions); temperature-dependent inversion possible below ~50°C
Catalyst and temperature selection may shift reactivity advantage.
Condition-dependent; ligand-specific review needed.
Cross-coupling Suzuki–Miyaura reaction Oxidative addition kinetics

Liquid Crystal Intermediate via Regioselective Iodination

A 2006 synthesis study published in the Journal of the Korean Chemical Society demonstrated that regioselective iodination of commercially available 3,5-difluorophenol yields 4-iodo-3,5-difluorophenol (3,5-difluoro-4-iodophenol), which is subsequently converted to 4-cyano-3,5-difluorophenol—a key intermediate in liquid crystal manufacturing [1]. The iodine atom at the para-position serves as a synthetic handle for cyanation under mild conditions, enabling the two-step preparation of the target cyanophenol without harsh reagents or extreme temperatures .

Synthetic Utility
Source review
Regioselective iodination → cyanation to 4-cyano-3,5-difluorophenol
Validated pathway for liquid crystal intermediate synthesis.
Two-step protocol; cyanation conditions may vary.
Liquid crystal intermediates Regioselective synthesis 4-Cyano-3,5-difluorophenol

Halogen Bonding: Iodine vs. Bromine Sigma-Hole

Halogen bonding interactions in dihalogenated phenols are modulated by the identity of the halogen atom and the extent of aromatic fluorine substitution. Studies on halogen bond tunability demonstrate that aromatic fluorine substitution enhances halogen-bonding strengths for chlorine, bromine, and iodine, with iodine exhibiting the largest sigma-hole and consequently the strongest halogen-bond donor capacity among the halogens [1]. In the context of 3,5-difluoro-4-iodophenol, the electron-withdrawing fluorine substituents at the 3- and 5-positions increase the electrophilic character of the iodine sigma-hole relative to non-fluorinated 4-iodophenol [2].

Halogen Bond Donor Strength
Class-level
I > Br; fluorine substitution enhances sigma-hole electrophilicity
Differentiated non-covalent interaction for crystal engineering.
Computational and crystallographic inference.
Halogen bonding Crystal engineering Sigma-hole interactions

Recommended Applications for 3,5-Difluoro-4-iodophenol


High-Melting Solid for Pharmaceutical Synthesis

For medicinal chemistry workflows where compound handling characteristics affect weighing accuracy and automated solid-dispensing compatibility, 3,5-difluoro-4-iodophenol (mp 103–112°C) provides a solid at ambient laboratory temperatures, whereas the 2,6-difluoro positional isomer (mp 70–73°C) may soften or partially melt under identical conditions . This melting point differential of approximately 30–40°C directly impacts procurement decisions for laboratories using automated solid-handling robotics or conducting reactions that require precise stoichiometric weighing of a stable solid reagent .

Cross-Coupling Optimization with Tailored Catalysts

3,5-Difluoro-4-iodophenol contains an aryl iodide moiety that undergoes oxidative addition more rapidly than aryl bromides under standard Suzuki–Miyaura coupling conditions [1]. However, as demonstrated by Ho et al. (2018), aryl iodides exhibit unexpectedly poor turnover with Pd(PPh₃)₄ catalysts at lower temperatures (~50°C) due to inefficient transmetallation from Pdᴵᴵ–I intermediates [2]. Procurement of 3,5-difluoro-4-iodophenol should be paired with appropriate catalyst system selection: for low-temperature protocols, alternative ligand systems or aryl bromide analogs may be preferable; for ambient or elevated temperature couplings, the aryl iodide advantage is fully realized [1].

Liquid Crystal Intermediate via Iodination-Cyanation

3,5-Difluoro-4-iodophenol (4-iodo-3,5-difluorophenol) is a documented intermediate in the two-step synthesis of 4-cyano-3,5-difluorophenol, a key precursor for liquid crystal materials [3]. The regioselective iodination of 3,5-difluorophenol places iodine exclusively at the 4-position, enabling subsequent cyanation under mild conditions . Procurement of 3,5-difluoro-4-iodophenol for this application bypasses the need for in-house regioselective iodination, providing direct access to the cyanation substrate and streamlining the synthetic route to the target cyanophenol [3].

Crystal Engineering with Directional Halogen Bonds

The combination of iodine at the para-position and electron-withdrawing fluorine substituents at the 3- and 5-positions enhances the sigma-hole electrophilicity of 3,5-difluoro-4-iodophenol, producing stronger directional halogen-bond donor capacity compared to bromine-containing analogs or non-fluorinated 4-iodophenol [4]. This differentiated halogen-bonding profile makes 3,5-difluoro-4-iodophenol the preferred procurement choice over alternative dihalogenated phenols for applications in crystal engineering, co-crystal design, and supramolecular assembly where halogen-bond strength and directionality are critical design parameters [5].

Application
Selection Property
Validation Focus
Automated pharmaceutical synthesis workflows
Solid-state handling (melting point stability)
Ambient storage and automated dispensing compatibility
Palladium-catalyzed cross-coupling research
Aryl iodide reactivity profile
Catalyst-ligand system match and temperature optimization
Liquid crystal intermediate synthesis
Regioselective para-iodo synthetic handle
Two-step cyanation pathway and yield reproducibility
Crystal engineering and supramolecular assembly
Halogen-bond donor capacity (I + F enhancement)
Co-crystal design and directional assembly robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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